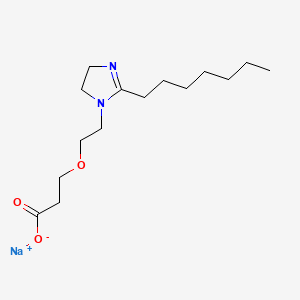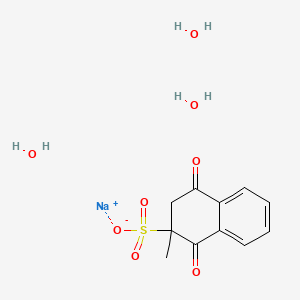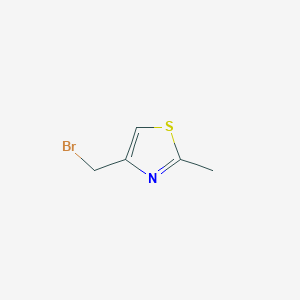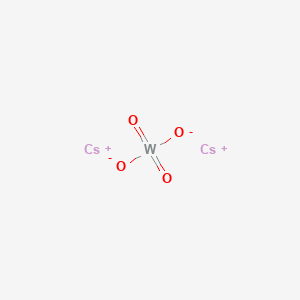
3-Cyano-4'-iodobenzophenone
Übersicht
Beschreibung
3-Cyano-4’-iodobenzophenone is a chemical compound with the molecular formula C14H8INO. It is commonly used in scientific research and industrial processes due to its unique physical and chemical properties. It has a molecular weight of 333.13 and appears as a light yellow solid .
Molecular Structure Analysis
The molecular structure of 3-Cyano-4’-iodobenzophenone consists of a benzene ring attached to a phenone group with an iodine atom and a cyano group . The InChI code for this compound is 1S/C14H8INO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H .Physical And Chemical Properties Analysis
3-Cyano-4’-iodobenzophenone is a light yellow solid . It has a molecular weight of 333.13 and its linear formula is C14H8INO .Wissenschaftliche Forschungsanwendungen
Aggregation-Induced Emission Properties
A study by Jia et al. (2013) explored the synthesis of novel indolo[3,2-b]carbazole derivatives with strong symmetrical groups, demonstrating superior aggregation-induced enhanced emission (AIEE) properties. These compounds, which include cyano groups, show potential applications in optics, electronics, and biological sciences due to their high charge mobility and similar optical properties. The cyano group plays a crucial role in the formation of J-type aggregation, advantageous for AIE and AIEE properties. This research indicates significant implications for 3-Cyano-4'-iodobenzophenone in the development of materials with enhanced emission in aggregates, useful in various scientific applications (Jia et al., 2013).
Antitumor Activity
Shams et al. (2010) conducted research on the antitumor activities of heterocyclic compounds derived from cyano-acetamide. Their study revealed that most of these compounds exhibit high inhibitory effects when screened for antiproliferative activity against various human cancer cell lines. This suggests that cyano-substituted compounds, including 3-Cyano-4'-iodobenzophenone, may hold potential in the development of new antitumor agents (Shams et al., 2010).
Optoelectronic Properties Tuning
A study by Cao et al. (2018) focused on the design and synthesis of bicarbazole/cyanobenzene hybrid compounds. They demonstrated the systematic tuning of optoelectronic properties by varying substituents from electron-donating to electron-accepting moieties. This research highlights the relevance of cyano groups in the development of materials for phosphorescent and delayed fluorescence OLEDs, indicating potential applications of 3-Cyano-4'-iodobenzophenone in the field of organic electronics (Cao et al., 2018).
Synthesis of Fluorescent Materials
Wang et al. (2011) developed a new class of aggregation-induced emission (AIE) active compounds with starburst triarylamine quadrupolar derivatives based on cyano-substituted diphenylaminestyrylbenzene. The study revealed significant fluorescence emission enhancements in nano-aggregates formed in water, suggesting potential applications in biophotonic applications. This research underscores the significance of cyano groups, similar to those in 3-Cyano-4'-iodobenzophenone, in the synthesis of materials with strong fluorescence properties (Wang et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-iodobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUSAVVYLNHLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641544 | |
| Record name | 3-(4-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4'-iodobenzophenone | |
CAS RN |
890098-73-4 | |
| Record name | 3-(4-Iodobenzoyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1612988.png)








![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)
![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1613004.png)